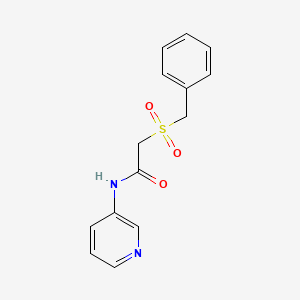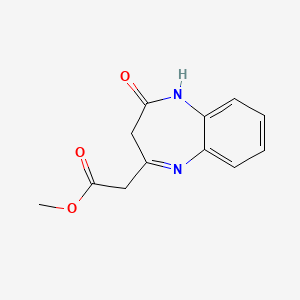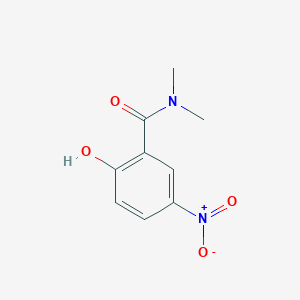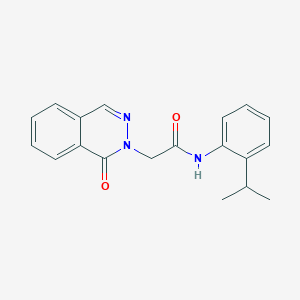
2-(benzylsulfonyl)-N-3-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfonyl)-N-3-pyridinylacetamide, also known as BPA, is a chemical compound that has gained significant attention in the field of scientific research. BPA is a sulfonamide derivative that has been shown to have potential therapeutic applications due to its ability to inhibit certain enzymes and proteins in the human body. In
Applications De Recherche Scientifique
2-(benzylsulfonyl)-N-3-pyridinylacetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on this compound's ability to inhibit the activity of certain enzymes and proteins in the human body. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cell growth and differentiation.
Mécanisme D'action
The mechanism of action of 2-(benzylsulfonyl)-N-3-pyridinylacetamide involves its ability to bind to and inhibit the activity of certain enzymes and proteins in the body. This compound is a sulfonamide derivative, which means that it contains a sulfur atom that can form hydrogen bonds with amino acid residues in enzymes and proteins. This binding interaction disrupts the normal activity of the enzyme or protein, leading to the inhibition of its function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. For example, this compound has been shown to reduce the production of certain inflammatory cytokines, which are involved in the immune response. This compound has also been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(benzylsulfonyl)-N-3-pyridinylacetamide in lab experiments is that it is a relatively simple compound to synthesize, and can be obtained in high yields. Additionally, this compound has been shown to have a number of potential therapeutic applications, which makes it an attractive target for drug development. However, one limitation of using this compound in lab experiments is that it can be difficult to study its effects in vivo, as it is rapidly metabolized in the body.
Orientations Futures
There are a number of potential future directions for research on 2-(benzylsulfonyl)-N-3-pyridinylacetamide. One area of research could focus on the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research could focus on the development of new synthetic methods for this compound, which could lead to the production of more potent and selective inhibitors of enzymes and proteins. Finally, research could focus on the study of this compound's effects on different types of cancer cells, in order to determine its potential as a broad-spectrum anti-cancer agent.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its ability to inhibit certain enzymes and proteins in the human body makes it an attractive target for drug development. While there are limitations to using this compound in lab experiments, its potential therapeutic applications and relatively simple synthesis method make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of 2-(benzylsulfonyl)-N-3-pyridinylacetamide involves the reaction of 3-pyridinecarboxylic acid with benzylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yields.
Propriétés
IUPAC Name |
2-benzylsulfonyl-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14(16-13-7-4-8-15-9-13)11-20(18,19)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXUKNIEFHGECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)

![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)



![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)
![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)

![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)

![N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)
![N-(4,6-dimethyl-2-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5708230.png)